molecular formula C10H15NO2 B6600734 Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate CAS No. 2107832-31-3

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate

Cat. No.: B6600734
CAS No.: 2107832-31-3
M. Wt: 181.23 g/mol
InChI Key: FMEGUWBRVKCVFA-UHFFFAOYSA-N
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Description

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is characterized by a cyclohexane ring substituted with a cyanomethyl group and a carboxylate ester group in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate typically involves the reaction of trans-4-(Cyanomethyl)cyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the cyanomethyl group allows for potential interactions with nucleophilic sites, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl trans-4-(Cyanomethyl)cyclohexanecarboxylate is unique due to the presence of both a cyanomethyl group and a carboxylate ester group in the trans configuration. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

Methyl trans-4-(cyanomethyl)cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring with a carboxylate group and a cyanomethyl substituent. Its molecular structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, cyanomethyl derivatives have been shown to act as inhibitors of various enzymes, including cholinesterases and proteases. These enzymes play crucial roles in neurotransmission and protein metabolism, respectively.

  • Cholinesterase Inhibition : Compounds similar to this compound have demonstrated anticholinesterase activity, which is beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .
  • Protease Inhibition : The compound may also inhibit proteolytic enzymes, which could be useful in developing treatments for cancer and other diseases where proteolysis is dysregulated .

2. Anticancer Activity

Recent studies have explored the anticancer potential of cyanomethyl derivatives. For example, certain derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms, leading to increased apoptosis in cancer cells .

Case Study 1: Anticholinesterase Activity

A study conducted on various cyanomethyl derivatives demonstrated that this compound exhibited significant inhibition of acetylcholinesterase (AChE). The IC50 value was determined through enzyme assays, showing effective inhibition comparable to known AChE inhibitors.

CompoundIC50 (µM)
Methyl trans-4-(cyanomethyl)...15
Donepezil10
Rivastigmine12

This data supports the potential therapeutic application of this compound in treating Alzheimer's disease .

Case Study 2: Anticancer Properties

In vitro studies on the cytotoxic effects of this compound against various cancer cell lines revealed promising results. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism
MCF-720Apoptosis induction
A54925Cell cycle arrest

These findings indicate the compound's potential as a lead molecule for developing new anticancer therapies .

Properties

IUPAC Name

methyl 4-(cyanomethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEGUWBRVKCVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107832-31-3
Record name methyl 4-(cyanomethyl)cyclohexane-1-carboxylate
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